molecular formula C12H27O3P B12084357 Bis(2-methylpropyl) butylphosphonate CAS No. 10092-77-0

Bis(2-methylpropyl) butylphosphonate

Cat. No.: B12084357
CAS No.: 10092-77-0
M. Wt: 250.31 g/mol
InChI Key: ZVXPPNMMWKQTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, P-butyl-, bis(2-methylpropyl) ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its versatility and stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, P-butyl-, bis(2-methylpropyl) ester typically involves the reaction of phosphorous acid with butyl alcohol and isobutyl alcohol under controlled conditions. The reaction proceeds through esterification, where the hydroxyl groups of the alcohols react with the phosphorous acid, forming the ester linkage.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to enhance the reaction rate and yield. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, P-butyl-, bis(2-methylpropyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phosphonic acid esters.

Scientific Research Applications

Phosphonic acid, P-butyl-, bis(2-methylpropyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein phosphorylation.

    Medicine: Investigated for its potential as a drug delivery agent and in the development of pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of phosphonic acid, P-butyl-, bis(2-methylpropyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, P-butyl-, bis(2-ethylhexyl) ester
  • Phosphonic acid, P-methyl-, bis(2-methylpropyl) ester
  • Phosphonic acid, P-ethyl-, bis(2-methylpropyl) ester

Uniqueness

Phosphonic acid, P-butyl-, bis(2-methylpropyl) ester is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring stability and reactivity under various conditions.

Properties

CAS No.

10092-77-0

Molecular Formula

C12H27O3P

Molecular Weight

250.31 g/mol

IUPAC Name

1-[bis(2-methylpropoxy)phosphoryl]butane

InChI

InChI=1S/C12H27O3P/c1-6-7-8-16(13,14-9-11(2)3)15-10-12(4)5/h11-12H,6-10H2,1-5H3

InChI Key

ZVXPPNMMWKQTDB-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(OCC(C)C)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.